![molecular formula C16H12N2O B571341 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde CAS No. 112009-28-6](/img/structure/B571341.png)
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C16H12N2O . It has a molecular weight of 248.2836 . This compound is used for experimental and research purposes .
Synthesis Analysis
The synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A yield of 80% was reported in one of the synthesis processes .Molecular Structure Analysis
The molecular structure of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C16H12N2O/c19-12-14-11-16 (13-7-3-1-4-8-13)18 (17-14)15-9-5-2-6-10-15/h1-12H .Physical And Chemical Properties Analysis
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a yellow solid . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including those of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, are of significant interest in the field of medicinal chemistry . They are known for their diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The synthesis of these derivatives involves various methods, including transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
One-Pot Synthesis to Pyrazole-4-Carbonitrile
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde can be used in a one-pot condensation process to form the corresponding oxime using formic acid as a medium . Further dehydration of the oxime using a catalytic amount of orthophosphoric acid can afford novel pyrazole-4-carbonitrile . This process is metal-free, cost-effective, and atom-efficient, with excellent yields .
Biological Activities
Compounds bearing the pyrazole moiety, such as 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, display various biological activities . These include antitumor, antibacterial, antifungal, antiviral, antiparasitic, anti-tubercular, and insecticidal activities .
Cytotoxic Activity
Derivatives of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde have been found to exhibit cytotoxic efficiency . Some of these derivatives have shown excellent cytotoxic activity compared to that of standard reference drugs .
Synthesis of Medicinally Important Compounds
The nitrile group in 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde serves as a versatile precursor for the synthesis of various functional groups . These include carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines, and important heterocycles . It could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Synthesis of Novel Pyrazoles
Through a sequence of [3 + 2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion processes, a series of 4-substituted pyrazoles can be synthesized using 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad biological activity of pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the biochemical environment.
Result of Action
It is known that pyrazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular target and the biochemical context.
properties
IUPAC Name |
1,5-diphenylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMVINZWWAVEME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695774 |
Source
|
Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112009-28-6 |
Source
|
Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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